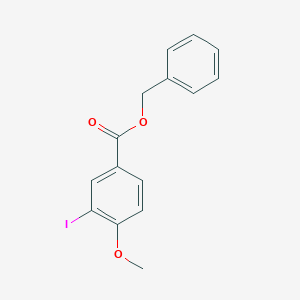![molecular formula C21H23N3O2S B250165 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide](/img/structure/B250165.png)
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies and is currently being investigated for its potential use in cancer therapy.
作用机制
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide targets the Wnt signaling pathway, which is a key pathway involved in cell proliferation and differentiation. Specifically, it inhibits the activity of the protein tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt pathway, and its degradation leads to increased Wnt signaling and cell proliferation. By inhibiting tankyrase, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide stabilizes Axin and inhibits Wnt signaling, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of fibroblasts, which are involved in tissue repair and regeneration. It has also been shown to inhibit the activity of the enzyme PARP, which is involved in DNA repair. These effects may have implications for the use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in other disease states, such as fibrosis and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide. One area of interest is the development of more potent and selective tankyrase inhibitors, which may have improved anti-tumor activity and decreased off-target effects. Another area of interest is the investigation of the use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Finally, the potential use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in other disease states, such as fibrosis and neurodegenerative diseases, warrants further investigation.
合成方法
The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with cyclohexyl isocyanate to form the intermediate product, 2-{[(cyclohexylcarbonyl)amino]carbonyl}benzoic acid. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide.
科学研究应用
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
属性
分子式 |
C21H23N3O2S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
2-(cyclohexanecarbonylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C21H23N3O2S/c25-19(15-9-3-1-4-10-15)24-21(27)23-18-14-8-7-13-17(18)20(26)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)(H2,23,24,25,27) |
InChI 键 |
WLYBNFDLBCMKSL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)